Phe-pro-arg
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phe-pro-arg typically involves solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain, using protecting groups to ensure specificity and prevent unwanted side reactions. The general steps include:
Attachment of the first amino acid (phenylalanine): to a resin.
Sequential addition of proline and arginine: using coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or benzotriazol-1-yl-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate (PyBOP).
Removal of protecting groups: and cleavage of the peptide from the resin.
Industrial Production Methods
Industrial production of this compound involves scaling up the SPPS process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve high yields and purity. Continuous flow chemistry and automated peptide synthesizers are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Phe-pro-arg can undergo various chemical reactions, including:
Oxidation: : Oxidation of the arginine residue can lead to the formation of citrulline.
Reduction: : Reduction of the arginine residue can produce agmatine.
Substitution: : Substitution reactions at the phenylalanine residue can result in derivatives with altered properties.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents such as hydrogen peroxide or periodate.
Reduction: : Employing reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: : Utilizing electrophilic or nucleophilic reagents depending on the desired substitution.
Major Products Formed
Citrulline: : From the oxidation of arginine.
Agmatine: : From the reduction of arginine.
Phenylalanine derivatives: : From substitution reactions at the phenylalanine residue.
Scientific Research Applications
Chemistry
Phe-pro-arg is used in the study of peptide chemistry and protein interactions. Its structural properties make it a valuable tool for understanding peptide bond formation and stability.
Biology
In biological research, this compound is used to investigate cellular processes and signaling pathways. It can serve as a substrate or inhibitor in enzymatic assays, providing insights into enzyme specificity and activity.
Medicine
This compound has potential therapeutic applications, particularly as an anticoagulant. Its ability to inhibit thrombin, a key enzyme in blood clotting, makes it a candidate for developing new anticoagulant drugs.
Industry
In the pharmaceutical industry, this compound is used in the development of peptide-based drugs and as a building block for more complex peptide structures.
Mechanism of Action
Phe-pro-arg exerts its effects primarily through its interaction with thrombin. The arginine residue in the tripeptide binds to the active site of thrombin, inhibiting its ability to cleave fibrinogen into fibrin, thereby preventing blood clot formation. This mechanism makes this compound a potential anticoagulant.
Comparison with Similar Compounds
Phe-pro-arg is compared to other peptide-based thrombin inhibitors, such as D-Phe-Pro-D-Arg-D-Thr-CONH2. While both compounds share similar structures, this compound's unique combination of amino acids provides distinct advantages in terms of stability and specificity. Other similar compounds include:
D-Phe-Pro-D-Arg-D-Thr-CONH2: : A closely related thrombin inhibitor with a slightly different amino acid sequence.
Gly-Pro-Arg-H: : Another peptide derived from thrombin cleavage sites.
Properties
CAS No. |
79338-56-0 |
---|---|
Molecular Formula |
C20H30N6O4 |
Molecular Weight |
418.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2R)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C20H30N6O4/c21-14(12-13-6-2-1-3-7-13)18(28)26-11-5-9-16(26)17(27)25-15(19(29)30)8-4-10-24-20(22)23/h1-3,6-7,14-16H,4-5,8-12,21H2,(H,25,27)(H,29,30)(H4,22,23,24)/t14-,15+,16+/m1/s1 |
InChI Key |
NTUPOKHATNSWCY-PMPSAXMXSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H](CC2=CC=CC=C2)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)N)C(=O)NC(CCCN=C(N)N)C(=O)O |
Origin of Product |
United States |
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